molecular formula C11H22ClNO2 B14788821 (R)-2-amino-2-methyldec-9-enoic acid hydrochloride

(R)-2-amino-2-methyldec-9-enoic acid hydrochloride

Katalognummer: B14788821
Molekulargewicht: 235.75 g/mol
InChI-Schlüssel: KFEJCXRWZOYOLU-RFVHGSKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-amino-2-methyldec-9-enoic acid hydrochloride is a synthetic organic compound with the molecular formula C11H22ClNO2 It is a derivative of amino acids, characterized by the presence of an amino group, a methyl group, and a double bond in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-methyldec-9-enoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and amines.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-2-methyldec-9-enoic acid hydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-amino-2-methyldec-9-enoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amino acids.

Wissenschaftliche Forschungsanwendungen

®-2-amino-2-methyldec-9-enoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-2-amino-2-methyldec-9-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-amino-2-methyldec-9-enoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-amino-2-methylundecanoic acid: A saturated analog with a similar structure but lacking the double bond.

    2-amino-2-methyl-9-decenamide: An amide derivative with different chemical reactivity.

Uniqueness

®-2-amino-2-methyldec-9-enoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a double bond, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H22ClNO2

Molekulargewicht

235.75 g/mol

IUPAC-Name

(2R)-2-amino-2-methyldec-9-enoic acid;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-3-4-5-6-7-8-9-11(2,12)10(13)14;/h3H,1,4-9,12H2,2H3,(H,13,14);1H/t11-;/m1./s1

InChI-Schlüssel

KFEJCXRWZOYOLU-RFVHGSKJSA-N

Isomerische SMILES

C[C@@](CCCCCCC=C)(C(=O)O)N.Cl

Kanonische SMILES

CC(CCCCCCC=C)(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.